molecular formula C13H13NO3 B6524647 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid CAS No. 1017249-91-0

3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

Cat. No.: B6524647
CAS No.: 1017249-91-0
M. Wt: 231.25 g/mol
InChI Key: JRXVHEQYIPNAET-UHFFFAOYSA-N
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Description

3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is a quinoline derivative with a hydroxyl group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-hydroxy-6-methylquinoline.

    Alkylation: The quinoline derivative undergoes alkylation with a suitable propanoic acid derivative under basic conditions.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and quinoline ring play crucial roles in its binding to enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline: Lacks the methyl group at the 6-position.

    6-methylquinoline: Lacks the hydroxyl group at the 2-position.

    Quinoline-3-carboxylic acid: Lacks both the hydroxyl and methyl groups.

Uniqueness

3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(6-methyl-2-oxo-1H-quinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-2-4-11-10(6-8)7-9(13(17)14-11)3-5-12(15)16/h2,4,6-7H,3,5H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXVHEQYIPNAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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